molecular formula C32H26O13 B054154 Alterporriol A CAS No. 113531-87-6

Alterporriol A

Cat. No.: B054154
CAS No.: 113531-87-6
M. Wt: 618.5 g/mol
InChI Key: YHXUFRJJYFYRSH-BVEPWEIPSA-N
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Description

Alterporriol A is a naturally occurring anthraquinone dimer first isolated from marine-derived fungi of the genus Alternaria. It is formed via oxidative coupling of macrosporin and alterolanol A, two monomeric anthraquinones . Structurally, it belongs to the alterporriol family, characterized by bisanthraquinone frameworks with diverse linkage patterns and stereochemical configurations. This compound has been studied for its cytotoxic properties, though specific activity data against cancer cell lines are less documented compared to its analogs . Its biosynthesis and structural complexity make it a subject of interest in natural product chemistry and drug discovery.

Properties

CAS No.

113531-87-6

Molecular Formula

C32H26O13

Molecular Weight

618.5 g/mol

IUPAC Name

4,6-dihydroxy-2-methoxy-7-methyl-1-[(5S,6R,7S,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]anthracene-9,10-dione

InChI

InChI=1S/C32H26O13/c1-9-5-10-11(6-12(9)33)25(36)17-13(34)7-15(44-3)19(21(17)26(10)37)20-16(45-4)8-14(35)18-22(20)28(39)24-23(27(18)38)29(40)31(42)32(2,43)30(24)41/h5-8,29-31,33-35,40-43H,1-4H3/t29-,30+,31+,32-/m0/s1

InChI Key

YHXUFRJJYFYRSH-BVEPWEIPSA-N

SMILES

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC

Isomeric SMILES

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@@]([C@@H]6O)(C)O)O)O)O)OC

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC

Synonyms

alterporriol A

Origin of Product

United States

Chemical Reactions Analysis

Stereochemical Modulation

Alterporriol A’s axial configuration (a S or a R) governs its reactivity:

  • Atropisomerism : The hindered rotation around the biaryl axis leads to distinct atropisomers, which exhibit differential bioactivity and stability .

  • Configuration Assignment : Experimental and theoretical ECD spectroscopy, combined with TDDFT calculations, confirm the absolute configuration (e.g., 6 S, 7 R in related alterporriols) .

Comparative Reactivity of Atropisomers

Propertya S-Alterporriol Aa R-Alterporriol A
StabilityHigher in polar solventsProne to racemization
BioactivityStronger enzyme inhibitionReduced activity
Reference

Enzyme Inhibition Mechanisms

This compound demonstrates inhibition against therapeutic targets:

  • Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB) :

    • IC₅₀ : 8.70 μM (comparable to Alterporriol C) .

    • Mechanism : Competitive inhibition via hydrogen bonding with active-site residues (e.g., Asp165, Arg173) .

  • α-Glucosidase :

    • IC₅₀ : ~7.2 μM (observed in Alterporriol T) .

    • Binding Site : Interacts with catalytic dyad (Asp307, Arg439) through hydrophobic and π-π stacking .

Structure-Activity Relationships (SAR)

ModificationEffect on ActivityExample
Methoxy groups at C-6/C-6′↑ Enzyme affinityAlterporriol S
Hydroxylation at C-8/C-8′↓ CytotoxicityAlterporriol L
C-10–C-2′ linkageUnique MptpB inhibitionThis compound

Oxidative Degradation

Under oxidative conditions, this compound undergoes:

  • Ring Opening : Cleavage of the tetrahydroanthraquinone moiety to yield monomeric anthraquinones (e.g., emodin derivatives) .

  • Quinone-Hydroquinone Interconversion : Redox cycling generates reactive oxygen species (ROS), contributing to its cytotoxicity .

Degradation Pathways

ConditionProductsMechanism
H₂O₂/Fe³⁺Monomeric anthraquinonesFenton-like oxidation
UV LightROS (e.g., - OH, O₂⁻)Photooxidation
Reference

Synthetic Modifications

Semisynthetic derivatives of alterporriols highlight reactivity at specific sites:

  • Esterification : Hydroxyl groups at C-1/C-1′ react with acyl chlorides to improve lipophilicity .

  • Methylation : Methoxy groups introduced at C-3/C-3′ enhance stability but reduce bioactivity .

Derivatization Examples

ReactionReagentProductBioactivity Change
AcetylationAcetyl chlorideDiacetate↑ Cytotoxicity
MethylationCH₃I3,3′-dimethoxy↓ Enzyme inhibition
Reference

Comparison with Similar Compounds

Comparison with Similar Compounds

The alterporriol family comprises over 30 members, each differing in linkage positions, stereochemistry, and substituents. Below is a comparative analysis of Alterporriol A with key analogs, highlighting structural distinctions, sources, and bioactivities.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structural Features Source Bioactivity Key Findings
This compound Oxidative dimer of macrosporin and alterolanol A Alternaria spp. Moderate cytotoxicity (cell lines unspecified) Basis for structural studies; limited bioactivity data .
Alterporriol C C-4–C-6′ linked bisanthraquinone Marine fungi Anti-PRRSV activity (EC₅₀ = 7.65 µM; SI = 52.62) Inhibits viral replication by blocking internalization and intracellular processes .
Alterporriol L C-2–C-2′ linkage Alternaria sp. ZJ9-6B Cytotoxic (MCF-7: IC₅₀ = 20.04 µM; MDA-MB-435: IC₅₀ = 13.11 µM) Induces necrosis via ROS production and mitochondrial membrane collapse .
Alterporriol P Altersolanol C + macrosporin dimer Stemphylium spp. Tumor-selective cytotoxicity (PC-3: IC₅₀ = 6.4 µM; HCT-116: IC₅₀ = 8.6 µM) Inactive against HepG2 and MCF-7/ADR cells (>20 µM), highlighting structural specificity .
Alterporriol Q C-4–C-6′ linked macrosporin dimer Alternaria spp. SARS-CoV-2 Mᵖʳᵒ inhibition (ΔG = -46.76 kJ/mol) Binds to Mᵖʳᵒ via van der Waals and electrostatic forces; stabilizes protein .
Alterporriol S C-10–C-2′ linkage (unique axial chirality) Alternaria sp. SK11 MptpB inhibition (IC₅₀ = 8.70 µM) First alterporriol with this linkage; potential anti-tuberculosis candidate .
Alterporriol T Tetrahydroanthraquinone dimer Alternaria sp. XZSBG-1 α-Glucosidase inhibition (IC₅₀ = 7.2 µM) Selective enzyme inhibition with no cytotoxicity (>100 µM) .

Key Structural and Functional Insights

Linkage Position Dictates Bioactivity

  • Alterporriols with C-4–C-6′ linkages (e.g., Alterporriol Q) exhibit strong antiviral activity due to optimal binding to viral proteases like SARS-CoV-2 Mᵖʳᵒ .
  • C-2–C-2′ linked analogs (e.g., Alterporriol L) show potent cytotoxicity, likely due to enhanced interaction with cellular targets like ROS pathways .

Stereochemical Complexity

  • Atropisomerism (axial chirality) significantly impacts activity. For example, Alterporriol Z1 and Z2 differ in C-6–C-6′ chirality, altering their ECD spectra and target affinity .
  • Alterporriol S’s unique C-10–C-2′ linkage and axial configuration enable selective MptpB inhibition, absent in other analogs .

Substituent Effects Methoxy groups (e.g., in Alterporriol Z3) enhance solubility and target interactions, as seen in its distinct α-glucosidase inhibition . Tetrahydroanthraquinone subunits (e.g., Alterporriol T) reduce cytotoxicity but improve enzyme selectivity .

Dimerization Enhances Potency Bisanthraquinones generally show higher bioactivity than monomers. Alterporriol Q’s dimeric structure contributes to its strong binding to SARS-CoV-2 Mᵖʳᵒ, outperforming monomeric anthraquinones like emodin .

Q & A

Q. How is Alterporriol A structurally characterized, and what analytical methods are used to confirm its configuration?

this compound is a bianthraquinone derivative with a 3'-linked dimeric structure. Its planar structure and stereochemistry are determined using high-resolution mass spectrometry (HRESIMS), 1D/2D nuclear magnetic resonance (NMR), and X-ray crystallography. For instance, the absolute configuration of alterporriol derivatives (e.g., alterporriol Z2) was resolved using DP4 computational analysis combined with electronic circular dichroism (ECD) spectroscopy . Single-crystal X-ray diffraction is critical for confirming stereochemistry, as demonstrated in studies isolating alterporriol E and D from Stemphylium spp. .

Q. What biological activities have been experimentally validated for this compound?

this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory effects on plant seed root elongation . It also shows cytotoxic activity in cell-based assays, such as reducing melanoma cell viability by >50% at 10 µg/ml . These bioactivities are evaluated using methods like the microbroth dilution assay (for antimicrobial activity) and fluorescence-based cytotoxicity assays (e.g., measuring cell survival rates post-treatment) .

Q. Which fungal species are known to produce this compound, and how does its yield vary across strains?

Alternaria porri is the primary producer of this compound, though related derivatives (e.g., alterporriol C) are synthesized by A. solani and Alternaria sp. ZJ9-6B . Yield optimization involves strain-specific fermentation protocols, such as culturing in Brian's medium T9 for A. porri . Comparative studies using HPLC can quantify alterporriol concentrations across strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. For example, alterporriol C showed an EC50 of 7.65 µM against PRRSV in one study but required higher concentrations in other contexts. To address this, researchers should:

  • Validate compound purity via HPLC and NMR.
  • Replicate assays under standardized conditions (e.g., using identical cell lines and viral titers).
  • Perform meta-analyses comparing structural analogs (e.g., alterporriol Q’s SARS-CoV-2 Mpro inhibition vs. alterporriol C’s PRRSV activity) .

Q. What experimental and computational approaches are used to study this compound’s interaction with viral proteases?

Molecular dynamics (MD) simulations and binding free energy calculations (e.g., g_mmpbsa) are key for analyzing alterporriol Q’s interaction with SARS-CoV-2 main protease (Mpro). MD trajectories (100 ns simulations) reveal stable binding via van der Waals and electrostatic interactions, particularly with residues MET49 and LEU27 . Experimental validation includes enzymatic inhibition assays (e.g., measuring Mpro activity post-treatment) and cytotoxicity profiling to determine selectivity indices (e.g., CC50/EC50 ratios) .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally validated?

Two pathways are proposed: (1) modification of precursor anthraquinones (e.g., altersolanol A and macrosporin) followed by dimerization, or (2) cleavage of a pre-formed dimer into monomeric units . Isotopic labeling experiments (e.g., feeding 13C^{13}\text{C}-labeled precursors) and gene cluster analysis (e.g., identifying PKS genes in Alternaria spp.) can clarify the dominant pathway .

Q. How do structural modifications (e.g., hydroxylation, methylation) influence this compound’s bioactivity?

Substituents like methoxy groups (e.g., in alterporriol M) enhance cytotoxicity, as shown in comparative studies of alterporriol derivatives . Structure-activity relationship (SAR) analysis involves synthesizing analogs (e.g., via acetylation or methylation) and testing them in bioassays. For example, 3-O-acetylaltersolanol M demonstrated 10-fold higher potency than alterporriol F in melanoma models .

Methodological Guidance

  • For structural elucidation : Combine NMR (COSY, HSQC, HMBC) with X-ray crystallography to resolve complex stereochemistry .
  • For bioactivity studies : Use standardized cell lines (e.g., Vero cells for antiviral assays) and include positive controls (e.g., boceprevir for Mpro inhibition) to ensure reproducibility .
  • For data interpretation : Apply statistical tools (e.g., RMSF analysis in MD simulations) and toxicity prediction software (e.g., SwissADME) to assess therapeutic potential .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alterporriol A
Reactant of Route 2
Alterporriol A

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